

Application Note: Scalable Synthesis of gem-Difluoro Oxepane Amines

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Compound of Interest

Compound Name: 5,5-Difluorooxepan-4-amine
hydrochloride

CAS No.: 2225146-21-2

Cat. No.: B2911735

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Executive Summary

The incorporation of a gem-difluoro moiety into saturated heterocycles is a proven strategy in medicinal chemistry to modulate pKa, enhance metabolic stability (blocking P450 oxidation), and induce specific conformational biases via the stereoelectronic gauche effect. However, oxepanes (7-membered oxygen rings) represent a synthetic bottleneck due to unfavorable entropy/enthalpy factors during cyclization, further complicated by the harsh conditions typically required for fluorination (e.g., DAST/Deoxo-Fluor).

This guide details a modular, scalable protocol for synthesizing gem-difluoro oxepane amines. Unlike traditional routes that rely on dangerous late-stage deoxofluorination, this protocol utilizes a "Building Block" strategy combined with Ring-Closing Metathesis (RCM). This approach ensures safety at scale and allows for stereochemical control.

Strategic Analysis & Mechanistic Grounding

The Scalability Challenge

- Entropic Disfavor: Forming 7-membered rings is kinetically slower than 5- or 6-membered rings.
- Fluorine Sensitivity: The C-F bond polarizes the ring. Beta-elimination of fluoride is a significant risk if carbocations are generated adjacent to the CF₂ group during functionalization.
- Safety: Reagents like DAST (diethylaminosulfur trifluoride) are thermally unstable and unsuitable for multi-kilogram synthesis.

The Solution: RCM with Pre-installed Fluorine

We bypass direct fluorination by assembling the ring from acyclic precursors where the CF₂ group is already present. The Reformatsky reaction is used to couple inexpensive ethyl bromodifluoroacetate with an aldehyde, followed by Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to close the oxepane core.

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Expert Insight: The presence of the gem-difluoro group actually aids the cyclization in this specific pathway due to the Thorpe-Ingold Effect (gem-disubstituent effect), which compresses the internal bond angle and brings the reactive alkene termini closer together.

Detailed Experimental Protocol

Target Molecule

4,4-Difluorooxepan-3-amine (and derivatives).

Phase 1: Precursor Assembly (Reformatsky & Etherification)

Objective: Synthesize the acyclic diene precursor 1-(allyloxy)-1-(1,1-difluorobut-3-en-1-yl).

Reagents:

- Ethyl bromodifluoroacetate (CAS: 667-27-6)
- Acrolein (or derivative for substitution)
- Activated Zinc dust
- Allyl bromide
- Sodium Hydride (NaH)

Step-by-Step:

- Zinc Activation: Wash Zn dust with 2% HCl, water, ethanol, and ether. Dry under vacuum at 100°C. Crucial for Reformatsky initiation.
- Reformatsky Coupling:
 - Suspend activated Zn (1.5 equiv) in dry THF.
 - Add trimethylsilyl chloride (TMSCl) (0.05 equiv) to activate.
 - Add ethyl bromodifluoroacetate (1.0 equiv) and acrolein (1.0 equiv) dropwise at reflux.
 - Mechanism: Formation of the organozinc reagent $\text{BrZnCF}_2\text{COOEt}$ which attacks the aldehyde.
 - Workup: Quench with dilute HCl. Extract with EtOAc.
 - Product: Ethyl 2,2-difluoro-3-hydroxypent-4-enoate.
- Reduction:
 - Reduce the ester to the primary alcohol using NaBH_4 (2.0 equiv) in EtOH at 0°C.
 - Product: 2,2-difluoropent-4-ene-1,3-diol.
- Selective Alkylation:

- Treat the diol with NaH (1.1 equiv) in DMF at -10°C. The primary alcohol is more acidic/nucleophilic (less sterically hindered and inductive effect of CF₂).
- Add Allyl Bromide (1.1 equiv).
- Product: Diene Precursor (3-(allyloxy)-4,4-difluorohex-5-ene... structure varies slightly based on exact isomer target).

Phase 2: Cyclization (Ring-Closing Metathesis)

Objective: Close the 7-membered oxepane ring.

Reagents:

- Grubbs Catalyst 2nd Generation (G-II)
- Dichloromethane (DCM) or Toluene (degassed)

Protocol:

- Dilution: Dissolve the Diene Precursor in degassed DCM to a concentration of 5 mM.
 - Note: High dilution is critical to favor intramolecular (ring-closing) over intermolecular (polymerization) metathesis.
- Catalyst Addition: Add G-II catalyst (2-5 mol%).
- Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 4-12 hours. Monitor by TLC/LCMS for disappearance of starting material.
- Scavenging: Add activated charcoal or a specialized Ru-scavenger (e.g., SiliaMetS®) to remove ruthenium residues. Filter through Celite.
- Result: 4,4-difluoro-2,3,4,7-tetrahydrooxepine.

Phase 3: Functionalization to Amine

Objective: Install the amine functionality.

Strategy: We utilize the remaining double bond (or the hydroxyl group if preserved) to introduce nitrogen.

Method A: Hydroboration-Oxidation-Amination (Standard)

- Hydroboration: React the oxepine with $\text{BH}_3 \cdot \text{THF}$ followed by oxidative workup ($\text{H}_2\text{O}_2/\text{NaOH}$).
 - Regioselectivity:[1] Boron adds to the less hindered carbon, typically away from the gem-difluoro group due to electronic repulsion.
- Oxidation: Swern oxidation to the ketone (Oxepan-3-one).
- Reductive Amination:
 - React ketone with Ammonium Acetate (NH_4OAc) and NaCNBH_3 in Methanol.
 - Yield: Racemic amine (can be resolved via chiral HPLC or salt formation).

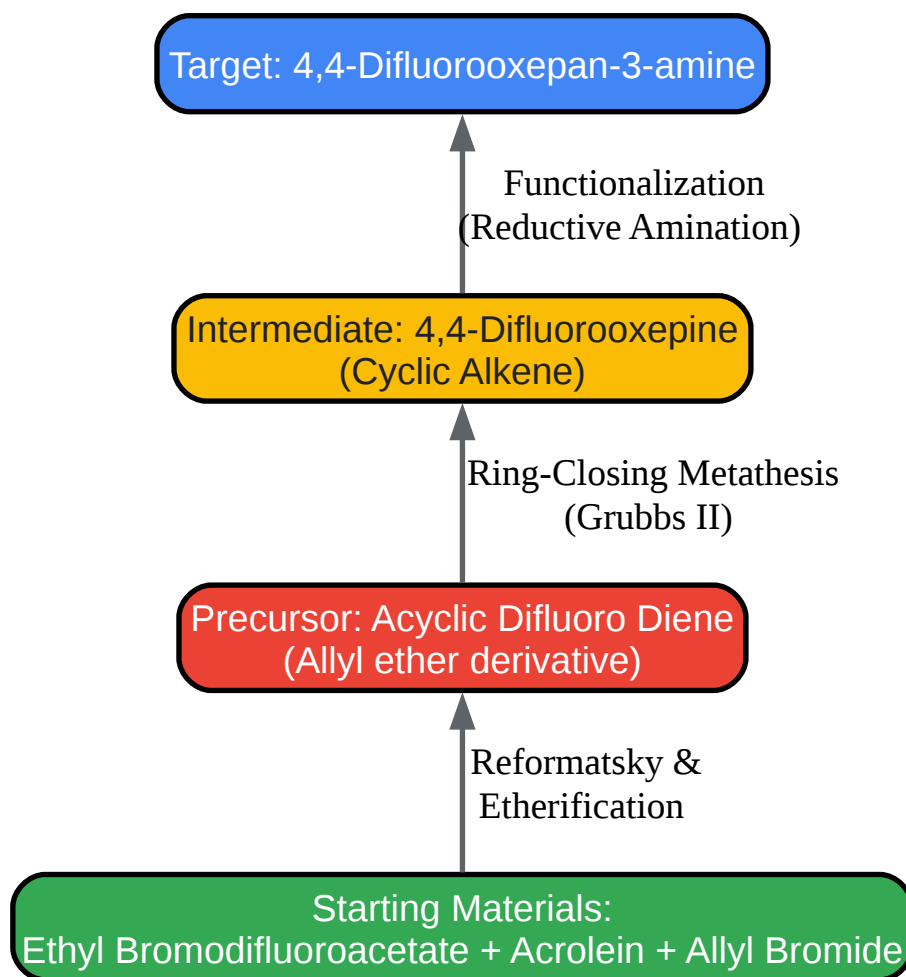
Method B: Mitsunobu (If OH is present from Phase 1) If the synthetic route retained a hydroxyl group:

- React Alcohol with DPPA (Diphenylphosphoryl azide), DIAD, and PPh_3 .
- Staudinger Reduction ($\text{PPh}_3 / \text{H}_2\text{O}$) to convert Azide to Amine.

Visualization of Workflows

Diagram 1: Retrosynthetic Strategy

This diagram illustrates the logical disconnection of the oxepane ring back to acyclic precursors.

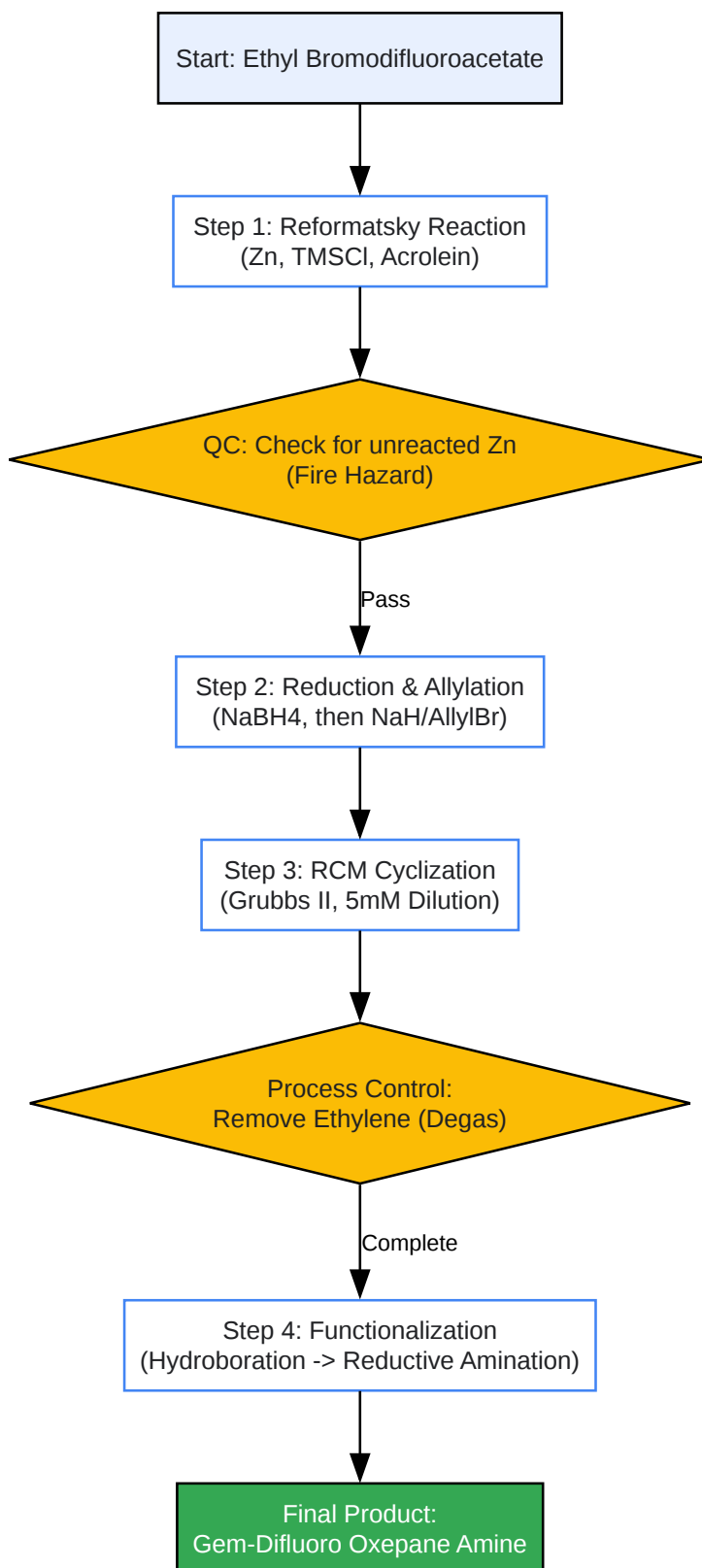


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Caption: Retrosynthetic disconnection showing the assembly of the oxepane core from simple fluorinated building blocks.

Diagram 2: Reaction Workflow & Critical Control Points

This diagram details the forward synthesis with safety and process checks.



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Caption: Step-by-step reaction workflow highlighting critical process controls for safety and yield.

Data Summary & Troubleshooting

Parameter	Recommended Value	Reason for Choice
RCM Concentration	5 mM - 10 mM	Prevents intermolecular polymerization (Oligomerization).
Catalyst Loading	2 - 5 mol%	Balance between cost (Ru is expensive) and reaction rate.
Solvent	DCM (degassed)	Standard for RCM; Toluene if higher T (>40°C) is needed.
Fluorine Source	Ethyl Bromodifluoroacetate	Pre-installed fluorine avoids hazardous DAST steps later.
Purification	Silica Gel + Ru Scavenger	Ru residues can catalyze decomposition or isomerize double bonds.

Common Issues & Fixes

- Stalled RCM: If the reaction stalls, add $\text{Ti}(\text{OiPr})_4$ (Lewis acid) to break up inactive Ru-chelate complexes formed with the ether oxygen.
- Double Bond Migration: Ensure the reaction mixture is strictly acid-free. Use re-distilled solvents.
- Low Yield in Reformatsky: Activation of Zinc is the most common failure point. Use TMSCl or 1,2-dibromoethane to activate.

References

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Sources

- [1. Ring-closing metathesis - Wikipedia \[en.wikipedia.org\]](#)
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